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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B607195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DPM-1001, a novel therapeutic agent, with

alternative compounds, focusing on its dual mechanisms of action: inhibition of Protein

Tyrosine Phosphatase 1B (PTP1B) and copper chelation. The information presented is

supported by experimental data to aid in the independent verification of its therapeutic

potential.

I. Inhibition of Protein Tyrosine Phosphatase 1B
(PTP1B)
DPM-1001 is a potent, specific, and orally bioavailable non-competitive allosteric inhibitor of

PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways.[1][2][3][4]

Its inhibitory action makes it a promising candidate for the treatment of type 2 diabetes and

obesity.[3][5] DPM-1001 is an analog of trodusquemine (MSI-1436) but exhibits improved oral

bioavailability.[1][3][4]

Comparative Analysis of PTP1B Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

DPM-1001 and other notable PTP1B inhibitors. Lower IC50 values indicate greater potency.
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Compound IC50 (PTP1B)
Mechanism of
Inhibition

Key Characteristics

DPM-1001 100 nM[1][2][3][6]
Non-competitive,

allosteric[1][6]

Orally bioavailable,

dual-action (copper

chelator)[3][4]

Trodusquemine (MSI-

1436)
600 nM - 1 µM[1][7][8]

Non-competitive,

allosteric[1][7]

Predecessor to DPM-

1001, poor oral

bioavailability[3][4]

Ertiprotafib 1.6 - 29 µM[3][9][10]
Non-competitive[10]

[11]

Phase II clinical trial

candidate,

discontinued[3][10]

SHP099 71 nM (for SHP2) Allosteric (for SHP2)

Selective for SHP2, a

related

phosphatase[12][13]

Sodium

Orthovanadate
Micromolar range[14]

Competitive (pTyr

mimetic)

Non-specific

phosphatase

inhibitor[14][15]

Experimental Protocol: In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against PTP1B.

Materials:

Recombinant human PTP1B enzyme

p-Nitrophenyl phosphate (pNPP) as substrate

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

Test compound (e.g., DPM-1001) dissolved in a suitable solvent (e.g., DMSO)

96-well microplate
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Microplate reader

Procedure:

Prepare a series of dilutions of the test compound in the assay buffer.

In a 96-well plate, add the PTP1B enzyme to each well.

Add the different concentrations of the test compound to the wells. Include a control with no

inhibitor.

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled

temperature (e.g., 37°C).[6]

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the control.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: PTP1B in Insulin and Leptin
Signaling
PTP1B acts as a negative regulator in both the insulin and leptin signaling pathways. By

dephosphorylating the insulin receptor and its substrates (like IRS-1), PTP1B dampens the

downstream signals that lead to glucose uptake and utilization. Similarly, it dephosphorylates

JAK2, a kinase associated with the leptin receptor, thereby inhibiting signals that regulate

appetite and energy expenditure.[4][16] DPM-1001, by inhibiting PTP1B, is expected to

enhance these signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Verification of DPM-1001's Dual
Mechanism of Action: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607195#independent-verification-of-dpm-1001-s-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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